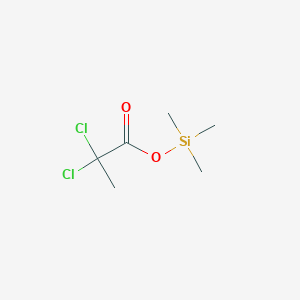
Trimethylsilyl 2,2-dichloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 2,2-dichloropropanoate is an organosilicon compound with the molecular formula C6H12Cl2O2Si It is characterized by the presence of a trimethylsilyl group attached to a 2,2-dichloropropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trimethylsilyl 2,2-dichloropropanoate typically involves the reaction of 2,2-dichloropropanoic acid with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate trimethylsilyl ester, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and purity. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2,2-dichloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2,2-dichloropropanoate moiety can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,2-dichloropropanoic acid.
Reduction: The compound can be reduced to form 2,2-dichloropropanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide.
Hydrolysis: Acidic or basic aqueous solutions are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include substituted 2,2-dichloropropanoates.
Hydrolysis: The major product is 2,2-dichloropropanoic acid.
Reduction: The major product is 2,2-dichloropropanol.
Scientific Research Applications
Trimethylsilyl 2,2-dichloropropanoate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the 2,2-dichloropropanoate moiety into organic molecules.
Protecting Group: The trimethylsilyl group serves as a protecting group for alcohols and carboxylic acids during multi-step synthesis.
Biological Studies: It is used in the synthesis of biologically active compounds and as a precursor for pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl 2,2-dichloropropanoate involves the reactivity of the trimethylsilyl group and the 2,2-dichloropropanoate moiety. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites in a molecule. The 2,2-dichloropropanoate moiety can undergo various chemical transformations, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.
Trimethylsilyl Cyanide: Used in the synthesis of nitriles and as a cyanating agent.
Trimethylsilyl Acetate: Used as a reagent in organic synthesis.
Uniqueness
Trimethylsilyl 2,2-dichloropropanoate is unique due to the presence of both the trimethylsilyl group and the 2,2-dichloropropanoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
72406-98-5 |
|---|---|
Molecular Formula |
C6H12Cl2O2Si |
Molecular Weight |
215.15 g/mol |
IUPAC Name |
trimethylsilyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C6H12Cl2O2Si/c1-6(7,8)5(9)10-11(2,3)4/h1-4H3 |
InChI Key |
LHZLIDMTOFTZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O[Si](C)(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


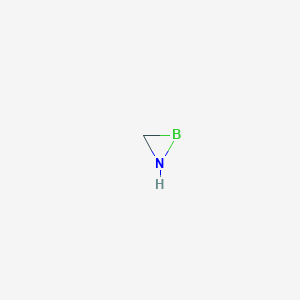
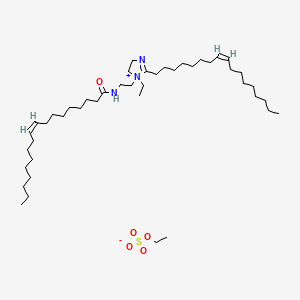
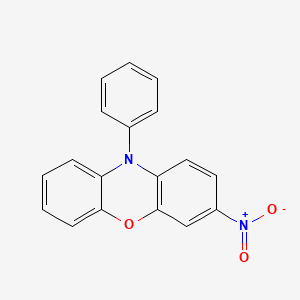
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
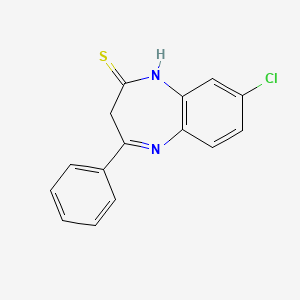
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
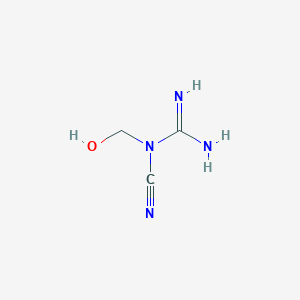
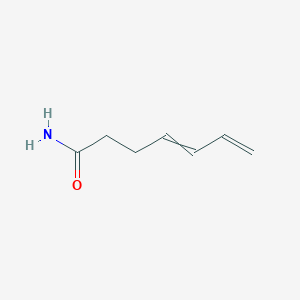
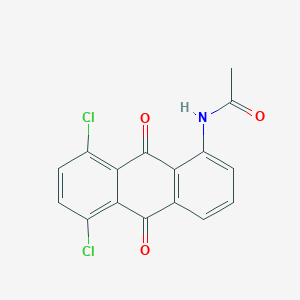
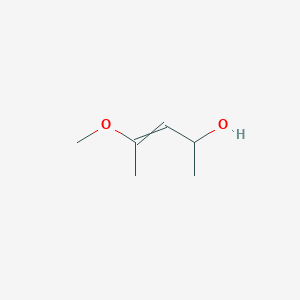
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

